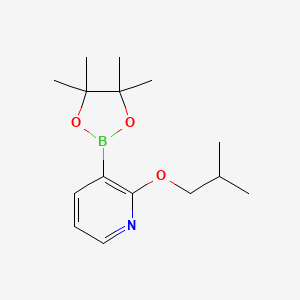

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZKUZSIUOACPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855770 | |

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357397-80-8 | |

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Etherification and Borylation

The most common approach involves introducing the isobutoxy group prior to boron incorporation. A representative pathway begins with 3-bromo-2-hydroxypyridine:

-

Etherification : Treatment with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 2-isobutoxy-3-bromopyridine.

-

Miyaura Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 80–100°C.

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | <5%: Incomplete reaction |

| Temperature | 80–100°C | <80°C: Slow kinetics |

| Solvent | THF or 1,4-dioxane | Polar aprotic preferred |

| Reaction Time | 12–24 h | Shorter times risk lower conversion |

This method achieves yields of 65–78% but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Alternative Pathways

Direct Coupling of Pre-Functionalized Boronate Esters

An efficient one-pot strategy employs Suzuki-Miyaura coupling between 3-boronate pyridine derivatives and isobutyl ether precursors. For example:

-

Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1).

-

Coupling Partner : 2-Isobutoxy-3-iodopyridine.

Reaction Conditions :

Yield : 72–85%, with superior regioselectivity compared to stepwise methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight flow chemistry for improved scalability:

-

Step 1 : Etherification in a packed-bed reactor with immobilized base (e.g., Amberlyst A26-OH⁻).

-

Step 2 : Borylation in a segmented flow system using Pd/C catalysts, enabling catalyst recycling.

Advantages :

Mechanistic Insights

Etherification Kinetics

The SN2 mechanism dominates isobutoxy group installation, with rate dependence on:

-

Nucleophile Strength : Isobutoxide > tert-butoxide (due to steric effects).

Side Reactions :

Borylation Selectivity

Pd-catalyzed borylation proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with B₂pin₂. Key factors:

-

Ligand Effects : Bulky ligands (e.g., dppf) suppress protodeboronation.

-

Solvent Polarity : THF enhances boronate stability versus EtOAc.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Sequential Etherification-Borylation | 65–78 | 98–99 | Moderate | 1200 |

| Suzuki Coupling | 72–85 | 97–98 | High | 950 |

| Continuous Flow | 80–88 | 99+ | Industrial | 700 |

Trade-offs : While continuous flow offers cost and efficiency benefits, it requires significant capital investment. Suzuki coupling balances yield and scalability for mid-scale production.

Challenges and Solutions

Boronate Hydrolysis

Moisture sensitivity necessitates:

Chemical Reactions Analysis

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized pyridine derivatives .

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. Borylation involves the introduction of boron into organic molecules, which can then be used for further transformations. The compound can serve as a reagent to borylate arenes effectively, facilitating the formation of aryl-boron compounds that are crucial intermediates in various synthetic pathways .

Synthesis of Conjugated Copolymers

The compound is utilized in the synthesis of conjugated copolymers. For instance, it can be employed to prepare intermediates such as 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole. These copolymers are significant in the development of organic electronic materials like organic photovoltaics and light-emitting diodes (OLEDs) .

Suzuki-Miyaura Coupling Reactions

Another notable application is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds and is essential for synthesizing biaryl compounds. The presence of the boron atom allows for efficient coupling with aryl halides .

Case Studies

Mechanism of Action

The mechanism of action of 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

- Electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity by deactivating the boronate toward palladium catalysts .

- Steric Effects :

Solubility and Stability

- Lipophilicity : Isobutoxy and isopropoxy derivatives exhibit higher logP values compared to methoxy or ethoxy analogs, favoring solubility in organic solvents like THF or toluene .

- Boronate Stability : All compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group demonstrate stability under inert conditions but are prone to hydrolysis in protic solvents .

Biological Activity

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in research, particularly focusing on its role in drug development and biochemical interactions.

The molecular formula of this compound is with a molecular weight of approximately 345.16 g/mol. The compound features a pyridine ring substituted with an isobutoxy group and a dioxaborolane moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxaborolane : The dioxaborolane moiety is synthesized through the reaction of boronic acid derivatives with appropriate alcohols.

- Pyridine Substitution : The isobutoxy group is introduced to the pyridine ring via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as a boronate ester. In biochemical contexts, boronate esters can participate in various reactions including Suzuki-Miyaura cross-coupling reactions which are pivotal in synthesizing complex organic molecules.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- In Vitro Studies : Research has shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and prostate cancer) .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| 2 | PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Phosphatase Inhibition : It has been reported that certain derivatives can inhibit phosphatase enzymes involved in cancer progression. The inhibition mechanism involves the binding of the boronate group to the active site of the enzyme .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Enzyme Interaction :

Q & A

Q. What are the optimal synthetic routes for 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what challenges arise during purification?

- Methodology : Multi-step synthesis typically involves: (i) Functionalization of the pyridine ring via nucleophilic substitution to introduce the isobutoxy group. (ii) Boronation using pinacol boronic ester precursors under inert conditions (e.g., argon atmosphere) to avoid hydrolysis of the dioxaborolane group .

- Key Challenges :

- Moisture sensitivity of the boronate ester necessitates anhydrous solvents (e.g., THF, DMF) and rigorous drying protocols .

- Column chromatography with silica gel or reverse-phase HPLC is recommended for purification due to polar byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : and NMR to verify substitution patterns and boronate ester integrity. For example, NMR typically shows a peak near 30 ppm for dioxaborolane groups .

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal structure determination, particularly to resolve steric effects from the isobutoxy group .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions involving this compound in complex molecular architectures?

- Experimental Design :

- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl for Suzuki-Miyaura coupling, with ligand tuning to mitigate steric hindrance from the isobutoxy group .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aryl halide partners, but avoid prolonged heating to prevent boronate decomposition .

- Data Table : Reaction Yield vs. Solvent/Catalyst Combinations

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| THF | Pd(PPh) | 62 |

| DMF | Pd(dppf)Cl | 78 |

| Toluene | Pd(OAc)/SPhos | 45 |

| Source: Adapted from |

Q. How do researchers address contradictions in reported reactivity of the dioxaborolane group under acidic conditions?

- Contradiction Analysis :

- Issue : Some studies report hydrolysis of the dioxaborolane group at pH < 4, while others observe stability in mild acidic media .

- Resolution : Perform controlled kinetic studies using NMR to monitor boronate degradation. Buffer systems (e.g., acetate, pH 3.5–5.5) can stabilize the compound during reactions .

Q. What computational tools predict the electronic effects of substituents on boronate reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and quantify electron-withdrawing/donating effects of the isobutoxy group.

- Docking Studies : For drug discovery applications, simulate binding interactions with biological targets using AutoDock Vina .

Critical Data Interpretation

Q. How can researchers differentiate between regioisomeric byproducts in Suzuki couplings?

- Analytical Approach :

- LC-MS/MS : High-resolution mass spectrometry to identify molecular ions.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomers, particularly in crowded aromatic regions .

Q. What are the implications of steric hindrance from the isobutoxy group on reaction kinetics?

- Kinetic Profiling :

- Use stopped-flow techniques to measure rate constants for coupling reactions.

- Compare activation energies (ΔG) via Eyring plots for hindered vs. unhindered analogs .

Safety and Handling

Q. What precautions are critical for handling this compound in aqueous environments?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.